molecular formula C20H43NO B1243884 Paecilaminol CAS No. 540770-33-0

Paecilaminol

Cat. No.: B1243884
CAS No.: 540770-33-0
M. Wt: 313.6 g/mol
InChI Key: PRIXJBFEYXJGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paecilaminol is a novel compound isolated from the cultured broth of the fungus Paecilomyces sp. FKI-0550. It is an amino alcohol with the chemical structure 2-amino-14,16-dimethyl-3-octadecanol. This compound is known for its potent inhibitory activity against the NADH-fumarate reductase enzyme, which is part of the anaerobic electron transport system in parasitic helminths .

Scientific Research Applications

Paecilaminol has several scientific research applications, including:

    Chemistry: Used as a tool to study electron transport systems and enzyme inhibition.

    Biology: Investigated for its role in inhibiting NADH-fumarate reductase in parasitic helminths.

    Medicine: Explored for its potential as an anthelmintic agent due to its inhibitory activity against helminth enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Paecilaminol is primarily obtained through fermentation of the fungus Paecilomyces sp. FKI-0550. The fermentation process involves culturing the fungus in a suitable medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process but on a larger scale. The fungus is grown in large bioreactors, and the fermentation broth is processed to isolate and purify the compound. The production process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Paecilaminol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for various applications .

Mechanism of Action

Paecilaminol exerts its effects by inhibiting the NADH-fumarate reductase enzyme, which is part of the anaerobic electron transport system in parasitic helminths. This inhibition disrupts the energy metabolism of the parasites, leading to their death. The molecular targets of this compound include complex I (NADH-rhodoquinone oxidoreductase) and complex II (rhodoquinol-fumarate oxidoreductase) in the electron transport chain .

Comparison with Similar Compounds

Paecilaminol is unique among NADH-fumarate reductase inhibitors due to its amino alcohol structure. Similar compounds include:

Properties

CAS No.

540770-33-0

Molecular Formula

C20H43NO

Molecular Weight

313.6 g/mol

IUPAC Name

2-amino-14,16-dimethyloctadecan-3-ol

InChI

InChI=1S/C20H43NO/c1-5-17(2)16-18(3)14-12-10-8-6-7-9-11-13-15-20(22)19(4)21/h17-20,22H,5-16,21H2,1-4H3

InChI Key

PRIXJBFEYXJGPF-UHFFFAOYSA-N

SMILES

CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O

Synonyms

2-amino-14,16-dimethyloctadecan-3-ol
2-AOD-3-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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